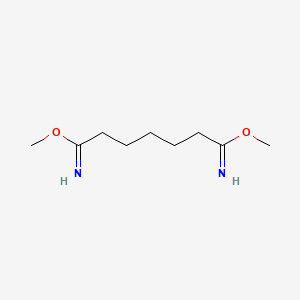
Dimethyl pimelimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl pimelimidate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Protein Cross-Linking
- Description : Dimethyl pimelimidate is widely used to cross-link proteins, enhancing the understanding of protein interactions and structures.
- Case Study : Research indicates that using this compound in cross-linking studies allows for the preservation of protein structure while providing insights into protein-protein interactions .
-
Vaccine Development
- Description : The compound plays a crucial role in stabilizing antigens, thus improving immune responses in vaccine formulations.
- Case Study : In immunology research, this compound has been utilized to enhance the efficacy of vaccine candidates by ensuring that antigens maintain their structural integrity during the immune response .
-
Bioconjugation
- Description : It is employed for attaching biomolecules to surfaces or other molecules, essential for developing targeted drug delivery systems.
- Case Study : A study demonstrated the successful use of this compound for bioconjugating antibodies to nanoparticles, significantly improving targeting capabilities in therapeutic applications.
- Cell Culture Applications
-
Diagnostic Assays
- Description : The compound is utilized in developing diagnostic assays, enhancing sensitivity and specificity in clinical tests.
- Case Study : A method involving this compound was developed for isolating Enterocytozoon bieneusi spores from human stool samples with high purity, facilitating better diagnostic accuracy for parasitic infections .
Comparative Analysis with Other Cross-Linkers
To highlight the unique properties of this compound dihydrochloride compared to other cross-linking agents, the following table summarizes key characteristics:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| This compound | Imidoester | Protein crosslinking | Two imidate groups; mild reaction conditions |
| Glutaraldehyde | Dialdehyde | Tissue fixation | Highly reactive; may alter protein structure |
| Ethylene Glycol Bis(succinimidyl Succinate) | Bifunctional succinimide | Protein crosslinking | Longer spacer arm; less selective |
| N-hydroxysuccinimide | Succinimide | Bioconjugation | Commonly used for amine coupling |
This compound stands out due to its specific reactivity profile and dual imidate functionality, allowing selective coupling under mild conditions compared to other reagents that may require harsher conditions or produce more reactive byproducts .
Safety Considerations
While this compound is a powerful tool in biochemical research, it is essential to handle it with care due to its potential irritant properties. Proper laboratory safety protocols should be followed when working with this compound to mitigate any risks associated with its use .
Eigenschaften
CAS-Nummer |
36875-25-9 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
dimethyl heptanediimidate |
InChI |
InChI=1S/C9H18N2O2/c1-12-8(10)6-4-3-5-7-9(11)13-2/h10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
LRPQMNYCTSPGCX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCC(=N)OC |
Kanonische SMILES |
COC(=N)CCCCCC(=N)OC |
Key on ui other cas no. |
58537-94-3 |
Piktogramme |
Irritant |
Synonyme |
dimethyl pimelimidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















